N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a dimethylamino group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method is the reduction of Schiff bases, which can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Solvents: Ethanol, methanol, toluene
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target proteins, while the chromene core may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and its chromene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H26N2O4/c1-14-10-18-20(26)12-22(29-21(18)11-15(14)2)23(27)24-13-19(25(3)4)16-6-8-17(28-5)9-7-16/h6-12,19H,13H2,1-5H3,(H,24,27) |
InChI Key |
STSAJMJTIGMDSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)OC)N(C)C |
Origin of Product |
United States |
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